3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with methoxymethyl chloride in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Including distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces N-oxides.
Reduction: Yields amines.
Substitution: Results in various substituted azetidines.
Scientific Research Applications
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Bind to active sites: Inhibiting or activating enzyme functions.
Interact with receptors: Modulating signal transduction pathways.
Form covalent bonds: With nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)azetidine: Without the trifluoroacetate group.
3-Methylazetidine: Lacks the methoxymethyl group.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of the methoxymethyl group.
Uniqueness
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVHTDOPPPKBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735098 |
Source
|
Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228230-82-7 |
Source
|
Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)azetidine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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